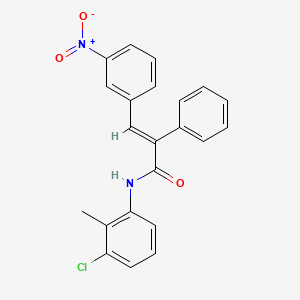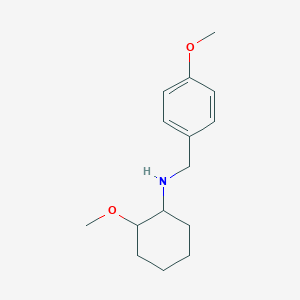
N-(3-chloro-2-methylphenyl)-3-(3-nitrophenyl)-2-phenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-2-methylphenyl)-3-(3-nitrophenyl)-2-phenylacrylamide, also known as CNPA, is a compound that has gained attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
N-(3-chloro-2-methylphenyl)-3-(3-nitrophenyl)-2-phenylacrylamide has been found to have potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, N-(3-chloro-2-methylphenyl)-3-(3-nitrophenyl)-2-phenylacrylamide has shown promising results as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells. In pharmacology, N-(3-chloro-2-methylphenyl)-3-(3-nitrophenyl)-2-phenylacrylamide has been studied for its potential as a neuroprotective agent, with research indicating its ability to protect against oxidative stress in the brain. In materials science, N-(3-chloro-2-methylphenyl)-3-(3-nitrophenyl)-2-phenylacrylamide has been investigated for its potential as a building block for the synthesis of functional materials.
Mécanisme D'action
The mechanism of action of N-(3-chloro-2-methylphenyl)-3-(3-nitrophenyl)-2-phenylacrylamide is not fully understood, but studies have suggested that it may act through the inhibition of specific enzymes or signaling pathways. In anticancer research, N-(3-chloro-2-methylphenyl)-3-(3-nitrophenyl)-2-phenylacrylamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In neuroprotection research, N-(3-chloro-2-methylphenyl)-3-(3-nitrophenyl)-2-phenylacrylamide has been found to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and physiological effects:
N-(3-chloro-2-methylphenyl)-3-(3-nitrophenyl)-2-phenylacrylamide has been found to have various biochemical and physiological effects, depending on the specific application and concentration used. In anticancer research, N-(3-chloro-2-methylphenyl)-3-(3-nitrophenyl)-2-phenylacrylamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In neuroprotection research, N-(3-chloro-2-methylphenyl)-3-(3-nitrophenyl)-2-phenylacrylamide has been found to reduce oxidative stress and inflammation in the brain. In materials science, N-(3-chloro-2-methylphenyl)-3-(3-nitrophenyl)-2-phenylacrylamide has been investigated for its ability to form self-assembled monolayers and thin films with unique optical and electronic properties.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chloro-2-methylphenyl)-3-(3-nitrophenyl)-2-phenylacrylamide has several advantages for lab experiments, including its relatively simple synthesis method, high purity, and potential for use in various applications. However, there are also limitations to its use, including its low solubility in water and potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on N-(3-chloro-2-methylphenyl)-3-(3-nitrophenyl)-2-phenylacrylamide, including the development of new synthesis methods and the investigation of its potential applications in other fields. In medicinal chemistry, further studies are needed to optimize the anticancer activity of N-(3-chloro-2-methylphenyl)-3-(3-nitrophenyl)-2-phenylacrylamide and to investigate its potential as a drug candidate. In materials science, research is needed to explore the use of N-(3-chloro-2-methylphenyl)-3-(3-nitrophenyl)-2-phenylacrylamide in the synthesis of functional materials with specific properties. In addition, further studies are needed to fully understand the mechanism of action of N-(3-chloro-2-methylphenyl)-3-(3-nitrophenyl)-2-phenylacrylamide and to investigate its potential for use in other areas of scientific research.
Méthodes De Synthèse
N-(3-chloro-2-methylphenyl)-3-(3-nitrophenyl)-2-phenylacrylamide can be synthesized through a multistep process involving the reaction of 3-chloro-2-methylbenzaldehyde with nitrobenzene in the presence of a base, followed by the reaction of the resulting product with phenylacetic acid and acetic anhydride. The final product is obtained through recrystallization and purification.
Propriétés
IUPAC Name |
(E)-N-(3-chloro-2-methylphenyl)-3-(3-nitrophenyl)-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O3/c1-15-20(23)11-6-12-21(15)24-22(26)19(17-8-3-2-4-9-17)14-16-7-5-10-18(13-16)25(27)28/h2-14H,1H3,(H,24,26)/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPCGSRUIUDOTH-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=O)/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3-chloro-2-methylphenyl)-3-(3-nitrophenyl)-2-phenylprop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![isobutyl 4-[3-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5209227.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5209235.png)
amine oxalate](/img/structure/B5209236.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(2,3,6-trifluorophenyl)acetamide](/img/structure/B5209244.png)
![benzyl 4-[3-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5209249.png)

![4-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde](/img/structure/B5209257.png)


![N-[2-(4-chlorophenyl)ethyl]-N'-(4-methylphenyl)ethanediamide](/img/structure/B5209279.png)
![N-{2-[(4-methylbenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5209287.png)
![4-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-furylmethyl)-3-methoxybenzamide](/img/structure/B5209293.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylacrylamide](/img/structure/B5209298.png)
![3-[3-(4-methyl-2-nitrophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5209313.png)